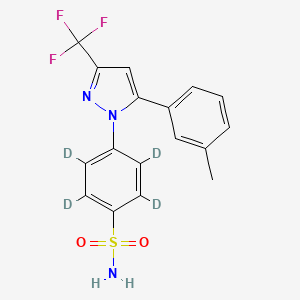

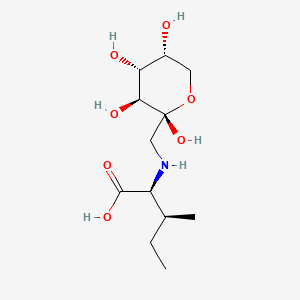

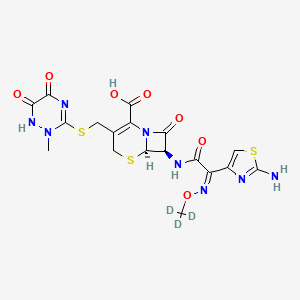

4-Desmethyl-3-methyl Celecoxib-d4

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-Desmethyl-3-methyl Celecoxib-d4 is a compound with the molecular formula C17H14F3N3O2S . It is a stable isotope-labeled compound used as an environmental pollutant standard for the detection of air, water, soil, sediment, and food .

Molecular Structure Analysis

The molecular structure of 4-Desmethyl-3-methyl Celecoxib-d4 consists of 17 carbon atoms, 14 hydrogen atoms, 3 fluorine atoms, 3 nitrogen atoms, 2 oxygen atoms, and 1 sulfur atom . The exact structure is not provided in the available resources.Wissenschaftliche Forschungsanwendungen

Synthesis and Diagnostic Application

4-Desmethyl-3-methyl Celecoxib-d4, as an analogue of Celecoxib, plays a pivotal role in the synthesis of labeled compounds for diagnostic applications. For instance, the synthesis of an iodine-123-labeled analogue of Celecoxib was accomplished for potential use in single photon emission computed tomography (SPECT), illustrating the compound's utility in diagnostic imaging (Kabalka, Mereddy, & Schuller, 2005). Similarly, the development of [11C]Celecoxib, a COX-2 selective inhibitor labeled with carbon-11, highlights its potential as a positron emission tomography (PET) probe for imaging COX-2 expression in vivo, demonstrating the compound's significant contribution to diagnostic research (Prabhakaran et al., 2005).

Drug Development and Therapeutic Research

The compound's structural modification to Celecoxib, a well-known COX-2 inhibitor, opens new avenues in drug development, particularly in exploring its non-COX-2 inhibitory analogues for antitumor properties. Studies have shown that analogues like dimethyl-celecoxib (DMC) retain the antiproliferative and apoptosis-inducing function without inhibiting COX-2, suggesting their potential for cancer therapy without the associated risks of COX-2 inhibition (Schönthal, 2006). This aspect is particularly significant in the context of glioma therapy, where the antitumor effects of celecoxib's analogues, independent of COX-2 inhibition, could offer new therapeutic strategies (Schönthal, 2006).

Pharmacokinetics and Drug Delivery Research

The investigation into the pharmacokinetics and drug delivery systems for Celecoxib and its analogues, including 4-Desmethyl-3-methyl Celecoxib-d4, is crucial for enhancing drug efficacy and bioavailability. Research into developing a dry elixir (DE) system for Celecoxib has shown promising results in enhancing the dissolution rate and oral bioavailability of poorly water-soluble drugs, indicating the potential for similar applications with its analogues (Cho et al., 2018). Moreover, the use of liposomes for drug delivery highlights the ongoing efforts to improve the therapeutic efficacy of Celecoxib and its derivatives through innovative delivery mechanisms (Moghimipour & Handali, 2012).

Eigenschaften

IUPAC Name |

2,3,5,6-tetradeuterio-4-[5-(3-methylphenyl)-3-(trifluoromethyl)pyrazol-1-yl]benzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14F3N3O2S/c1-11-3-2-4-12(9-11)15-10-16(17(18,19)20)22-23(15)13-5-7-14(8-6-13)26(21,24)25/h2-10H,1H3,(H2,21,24,25)/i5D,6D,7D,8D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPVPOTMPKLOUHZ-KDWZCNHSSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2=CC(=NN2C3=CC=C(C=C3)S(=O)(=O)N)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1N2C(=CC(=N2)C(F)(F)F)C3=CC=CC(=C3)C)[2H])[2H])S(=O)(=O)N)[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14F3N3O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Desmethyl-3-methyl Celecoxib-d4 | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1H-Azeto[3,2,1-hi]indole](/img/structure/B585377.png)